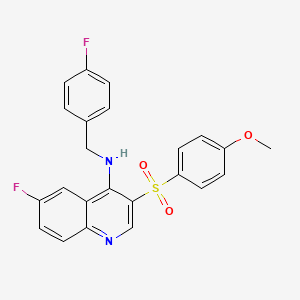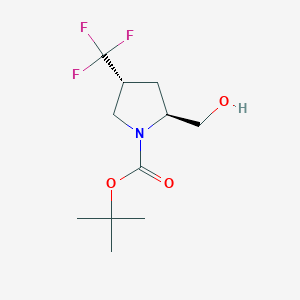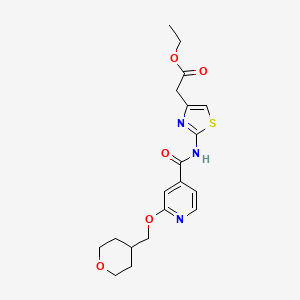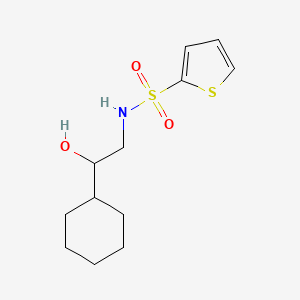
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Wissenschaftliche Forschungsanwendungen
Ocular Hypotensive Activity
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, demonstrating significant ocular hypotensive properties useful in the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown promising results in this regard (Graham et al., 1989).
Regioselective Sulfonylation
The compound has been used in novel iodine-mediated regioselective sulfonylation reactions for the synthesis of sulfones, demonstrating the versatility of N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide in organic synthesis and chemical reactions (Raghuvanshi & Verma, 2021).
Analytical Techniques in Degradation Studies
This compound has been a subject of interest in studies focusing on the degradation of sulfonamides using advanced oxidation processes. It serves as a model for understanding the chemical behavior of sulfonamides in various environmental and biological contexts (Sági et al., 2015).
Sulfenylation Agent
N-hydroxy sulfonamides, including N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide, have been used as sulfenylating agents for the functionalization of aromatic compounds. This highlights their role in the creation of structurally diverse thioethers with high regioselectivity (Wang et al., 2017).
Carbonic Anhydrase Inhibition
Studies have evaluated the inhibitory effects of thiophene-based sulfonamides on human erythrocytes carbonic anhydrase I and II isoenzymes. These compounds, including N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide, have shown potent inhibition at very small concentrations, demonstrating their potential in therapeutic applications (Alım et al., 2020).
Potential Anticancer Agents
Thiophene derivatives with sulfonamide moieties, such as N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide, have been explored as potential anticancer agents. These compounds have shown promising cytotoxic activities against human breast cancer cell lines (Ghorab et al., 2014).
Urease Inhibition and Antibacterial Activity
Thiophene sulfonamide derivatives have been synthesized and tested for their urease inhibition and antibacterial activities. They have demonstrated significant effects, with the potential for use as antibacterial agents and in the treatment of diseases involving urease activity (Noreen et al., 2017).
Structural and Molecular Studies
Computational studies have been conducted on thiophene sulfonamide derivatives to understand their structural, molecular, optical, and thermodynamic parameters. These studies provide insights into the electronic and chemical properties of these compounds, which are crucial for their pharmaceutical applications (Mubarik et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c14-11(10-5-2-1-3-6-10)9-13-18(15,16)12-7-4-8-17-12/h4,7-8,10-11,13-14H,1-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNABQUFJMWFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2822473.png)
![3-methyl-7-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2822474.png)


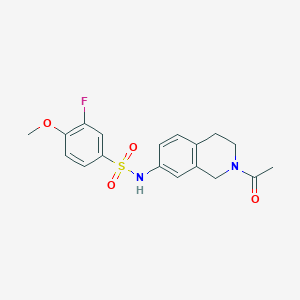

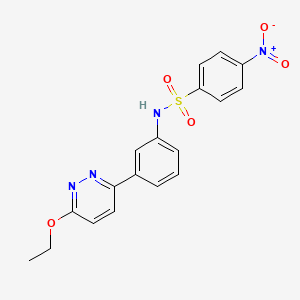

![1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2822485.png)
